molecular formula C23H28N8O B2453806 (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone CAS No. 2034361-91-4

(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

Cat. No.: B2453806
CAS No.: 2034361-91-4
M. Wt: 432.532
InChI Key: OMJIUDURQZZFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N8O and its molecular weight is 432.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c1-17-11-18(2)31(27-17)22-12-21(25-16-26-22)30-13-19(14-30)23(32)29-9-7-28(8-10-29)15-20-5-3-4-6-24-20/h3-6,11-12,16,19H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJIUDURQZZFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)CC5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's overall stability and biological activity.
  • Pyrimidine and Pyrazole Moieties : These heterocyclic structures are known for their roles in various biological activities, including anti-cancer and anti-inflammatory effects.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₇H₃₁N₅O
Molecular Weight303.48 g/mol
CAS NumberNot available

1. Target Interactions

Research indicates that this compound exhibits significant binding affinity to several biological targets:

  • Adenosine Receptors : The compound shows high affinity for the A2A adenosine receptor with a Ki value of 2.10 nM in human cells, indicating potential use in neurological disorders where adenosine signaling plays a crucial role .
TargetKi (nM)Assay Description
Adenosine A2A Receptor (Human)2.10Binding assays using HEK cell membranes
Adenosine A1 Receptor (Human)210Similar binding assay methodology
Potassium Voltage-Gated Channel650Assessed using preclinical hERG inhibition assays

2. Anticancer Activity

Preliminary studies have indicated that derivatives of the pyrazole and pyrimidine components contribute to anticancer properties. For instance, compounds featuring similar motifs have demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells, suggesting that our compound may also exhibit such effects .

Mechanism of Action :
The anticancer activity is hypothesized to involve modulation of the mTOR pathway, leading to increased autophagy and disrupted cellular proliferation .

Case Study 1: Antiproliferative Effects

A study involving compounds structurally related to our target molecule demonstrated significant antiproliferative effects in cancer cell lines. These compounds reduced mTORC1 activity and enhanced autophagic processes, indicating a potential mechanism for inducing cancer cell death .

Case Study 2: Neurological Applications

Given its binding affinity to adenosine receptors, this compound may be explored for therapeutic applications in neurodegenerative diseases. The modulation of adenosine pathways has implications for conditions such as Parkinson's disease and Alzheimer's disease.

Q & A

Q. Q1. What are the key steps in synthesizing (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone, and how is purity ensured?

The synthesis typically involves:

  • Step 1: Coupling of the pyrimidine core (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine) with an azetidine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF) .
  • Step 2: Introduction of the piperazine-carboxamide moiety via nucleophilic acyl substitution, requiring controlled pH and temperature to avoid side reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures are used to achieve >95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) .

Q. Q2. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR: Assigns proton and carbon environments (e.g., distinguishing azetidine C-H signals at δ 3.5–4.0 ppm from pyrimidine protons at δ 8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
  • IR Spectroscopy: Confirms carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C=N/C=C bonds .

Advanced Synthesis Optimization

Q. Q3. How can reaction yields be improved during the azetidine-pyrimidine coupling step?

  • Solvent Optimization: Replacing DMF with dimethylacetamide (DMAc) increases solubility of intermediates, reducing reaction time by 30% .
  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for sterically hindered intermediates, with yields increasing from 45% to 72% .
  • Temperature Control: Maintaining reflux at 110°C minimizes decomposition of heat-sensitive pyrazole groups .

Q. Q4. What strategies resolve contradictions in reported synthetic routes for similar compounds?

  • By-Product Analysis: Use LC-MS to identify competing pathways (e.g., N-alkylation vs. O-alkylation in piperazine functionalization) .
  • Computational Modeling: DFT calculations predict optimal reaction pathways (e.g., evaluating activation energies for nucleophilic attack on carbonyl groups) .

Biological Evaluation & Mechanism

Q. Q5. What assays are recommended for initial pharmacological profiling?

  • Kinase Inhibition Screening: Use ATP-binding site assays (e.g., TR-FRET) to evaluate affinity for kinases like PI3K or mTOR, given the compound’s pyrimidine core .
  • Cellular Uptake Studies: Fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy quantifies intracellular accumulation in cancer cell lines .
  • Cytotoxicity: MTT assays in HEK293 and HepG2 cells establish IC₅₀ values, with dose-response curves analyzed via nonlinear regression .

Q. Q6. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Metabolite Identification: LC-MS/MS profiling of plasma samples identifies active/inactive metabolites .
  • Pharmacokinetic Modeling: Compartmental analysis (e.g., using Phoenix WinNonlin) correlates in vitro IC₅₀ with achievable plasma concentrations .

Structure-Activity Relationship (SAR) Studies

Q. Q7. Which substituent modifications enhance target selectivity?

Modification Impact Reference
Pyrazole Methyl → Ethyl Increases hydrophobic interactions with kinase pockets (ΔIC₅₀: 1.2 → 0.7 μM)
Piperazine N-Methylation Reduces off-target binding to hERG channels (hERG IC₅₀: 12 μM → 45 μM)
Pyridine → Thiophene Improves metabolic stability (t₁/₂ in liver microsomes: 2.1 → 4.3 hrs)

Q. Q8. How do steric effects in the azetidine ring influence potency?

  • Ring Expansion (Azetidine → Piperidine): Decreases potency (IC₅₀ increases 5-fold) due to reduced conformational rigidity .
  • Substituent Positioning: 3,5-Dimethyl groups on pyrazole prevent π-π stacking with non-target proteins, enhancing selectivity .

Computational & Analytical Methods

Q. Q9. What molecular docking protocols predict binding modes with kinase targets?

  • Software: AutoDock Vina or Schrödinger Glide .
  • Parameters:
    • Grid box centered on ATP-binding site (coordinates from PDB 6F2) .
    • Ligand flexibility enabled for pyrimidine and piperazine rings.
    • Scoring functions (e.g., MM-GBSA) validate docking poses against experimental IC₅₀ data .

Q. Q10. How can NMR data discrepancies (e.g., split peaks) be resolved?

  • Dynamic Effects: Variable-temperature NMR (25–60°C) identifies rotational barriers in the piperazine ring .
  • COSY/TOCSY: Assigns coupled protons to distinguish diastereomeric impurities .

Stability & Formulation

Q. Q11. What conditions accelerate hydrolytic degradation of the carboxamide group?

  • pH-Dependent Stability: Degradation half-life at pH 1.2 (simulated gastric fluid): 4 hrs vs. pH 7.4: 48 hrs. Stabilized by lyophilization with trehalose .
  • Light Exposure: UV-visible spectroscopy tracks photooxidation of the pyridine moiety; amber glass vials reduce degradation by 80% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.